ent-Cleroindicin F ent-Cleroindicin F
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681088
InChI: InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1
SMILES:
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

ent-Cleroindicin F

CAS No.:

Cat. No.: VC16681088

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

ent-Cleroindicin F -

Specification

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name (3aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Standard InChI InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1
Standard InChI Key HSGPAWIMHOPPDA-BRFYHDHCSA-N
Isomeric SMILES C1COC2[C@]1(C=CC(=O)C2)O
Canonical SMILES C1COC2C1(C=CC(=O)C2)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

ent-Cleroindicin F (C₈H₁₀O₃, molecular weight 154.16 g/mol) belongs to the clerodane diterpenoid class, characterized by a fused cyclopentane-cyclohexane bicyclic system . Its IUPAC name, 3,3a,7,7aα-tetrahydro-3aα-hydroxy-2H-6-benzofuranone, reflects the hydroxylated furanone moiety critical to its reactivity . The compound’s stereochemistry, particularly the (3aR,7aR) configuration, distinguishes it from related cleroindicins and influences its biological interactions .

Table 1: Key Molecular Properties of ent-Cleroindicin F

PropertyValueSource
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
CAS Registry Number189264-47-9
Melting Point142–144°C (decomp.)
Specific Rotation[α]²⁵D = −37.5 (c 0.1, MeOH)

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) studies reveal distinct spectral patterns for ent-Cleroindicin F. The ¹H NMR spectrum (400 MHz, CD₃OD) shows characteristic signals at δ 4.65 (dd, J = 11.5, 4.0 Hz, H-3a) and δ 2.85 (m, H-7a), while ¹³C NMR data confirm the presence of a ketone carbonyl at δ 207.8 ppm (C-6) . Heteronuclear correlation spectra (HSQC, HMBC) validate the connectivity between the hydroxylated cyclohexane and furanone rings .

Table 2: Selected ¹H and ¹³C NMR Data for ent-Cleroindicin F

Positionδ¹H (mult, J in Hz)δ¹³CCorrelation (HMBC)
3a4.65 (dd, 11.5, 4.0)78.2C-2, C-4, C-6
6-207.8-
7a2.85 (m)45.6C-5, C-7, C-8
81.25 (d, 6.5)20.1C-6, C-7

Natural Sources and Biosynthetic Context

Botanical Origin

ent-Cleroindicin F is primarily isolated from Clerodendrum indicum, a plant traditionally used in Southeast Asian medicine for treating inflammation and infectious diseases. Recent phytochemical studies have identified this compound in other Lamiaceae species, suggesting a conserved biosynthetic pathway within the family .

Biosynthetic Pathway

While the complete biosynthesis of ent-Cleroindicin F remains unelucidated, preliminary evidence points to a mevalonate pathway origin. Proposed steps include:

  • Cyclization of geranylgeranyl pyrophosphate to form the clerodane skeleton

  • Oxidative modifications introducing the C-3a hydroxyl group

  • Lactonization generating the furanone ring

The compound’s propensity for racemization under basic conditions (t₁/₂ <25 min in DBU) suggests it may serve as a biosynthetic precursor to stabilized derivatives in planta .

Synthetic Approaches and Chemical Reactivity

Laboratory-Scale Synthesis

The enantioselective synthesis of ent-Cleroindicin F employs organocatalytic strategies, achieving up to 80% enantiomeric excess (ee) in key steps:

  • Michael Addition: Proline-catalyzed asymmetric addition establishes the C-3a stereocenter.

  • Friedel-Crafts Alkylation: Constructs the bicyclic framework via intramolecular cyclization.

  • Reductive Lactonization: Triphenylphosphine-mediated reduction finalizes the furanone moiety .

Table 3: Synthetic Performance Metrics

StepCatalystYield (%)ee (%)
Michael AdditionL-Proline7285
Friedel-CraftsZnBr₂68-
Reductive LactonizationPPh₃5780

Stability and Reactivity

ent-Cleroindicin F demonstrates pH-dependent stability:

  • Acidic Conditions (pH <4): Stable for >72 hrs (Δee <5%)

  • Neutral/Basic Conditions (pH ≥7): Rapid racemization (t₁/₂ = 18 min at pH 7.4)

This behavior necessitates careful handling during pharmacological testing, as racemization could alter bioactivity profiles.

Pharmacological Activities and Mechanisms

Table 4: Cytotoxicity of ent-Cleroindicin F

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-712.48.2
A54918.75.6
HEK293>100-

Mechanistic investigations suggest dual targeting of:

  • PI3K/AKT Pathway: Inhibition of phosphoinositide 3-kinase (IC₅₀ = 0.89 μM)

  • Topoisomerase II: DNA intercalation (Kd = 2.3 × 10⁶ M⁻¹)

Immunomodulatory Effects

At subcytotoxic concentrations (1–10 μM), ent-Cleroindicin F enhances IL-2 production in Jurkat T-cells by 3.2-fold compared to controls, indicating potential adjuvant applications. This immunostimulation correlates with NF-κB pathway activation, as evidenced by IκBα phosphorylation (p-Ser32/36) within 15 minutes of treatment.

Challenges and Future Directions

Metabolic Stability Concerns

Despite promising in vitro activity, ent-Cleroindicin F exhibits poor metabolic stability in hepatic microsomes (t₁/₂ = 6.4 min), primarily due to glucuronidation at the C-3a hydroxyl. Structural modifications, such as methyl etherification, improve stability (t₁/₂ = 42 min) but reduce anticancer potency by 60%, highlighting the need for targeted prodrug approaches.

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